molecular formula C15H14Cl2N2O2S B2975059 3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one CAS No. 1705210-69-0

3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

Cat. No. B2975059
CAS RN: 1705210-69-0
M. Wt: 357.25
InChI Key: XXEKCCVSTXLWKI-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is also known as DAPK1 inhibitor, as it is a potent inhibitor of death-associated protein kinase 1 (DAPK1), an enzyme that plays a critical role in the regulation of cell death and survival.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Microwave Assisted Synthesis

    A study highlighted the efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, through microwave-assisted methods. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating significant pharmacological potential (Mistry & Desai, 2006).

  • Antimicrobial Properties

    Research on thiazolopyrimidine derivatives, which are structurally related to the compound , showed notable antinociceptive and anti-inflammatory properties. These studies suggest the potential of such compounds in developing new therapeutic agents (Selvam et al., 2012).

  • Novel Antimicrobial Agents

    Another study synthesized a series of azetidin-2-ones and thiazolidin-4-ones with significant antibacterial and antifungal activities, highlighting the versatility of these heterocyclic frameworks in drug development (Adem et al., 2022).

Chemical Transformations and Mechanistic Insights

  • Base-Catalyzed Ring Transformation

    A fascinating aspect of azetidin-2-yl)thiazol-2(3H)-ones involves their structural transformation under base-catalyzed conditions, offering insights into the reactivity and applications of such compounds in synthetic chemistry (Sápi et al., 1997).

  • Transformation into Amino Alcohols

    Research demonstrated the transformation of azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols, providing a methodology for generating compounds with potential biological activity (Mollet et al., 2011).

Corrosion Inhibition

  • Corrosion Inhibitor for Oil-well Tubular Steel: A study investigated thiazole derivatives as corrosion inhibitors in hydrochloric acid solution, indicating the potential industrial applications of such compounds beyond their biological activities (Yadav et al., 2015).

properties

IUPAC Name

3-(2,6-dichlorophenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S/c16-12-2-1-3-13(17)11(12)4-5-14(20)19-8-10(9-19)21-15-18-6-7-22-15/h1-3,6-7,10H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEKCCVSTXLWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=C(C=CC=C2Cl)Cl)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,6-Dichlorophenyl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)propan-1-one

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